N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine
Description
N-[(2,5-Dimethoxyphenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with two methoxy groups at the 2- and 5-positions of the aromatic ring. This compound is structurally related to psychoactive phenethylamines and tryptamines but distinguishes itself through the inclusion of a cyclopropane ring directly bonded to the amine nitrogen.
The compound is listed in commercial catalogs (e.g., CymitQuimica) as a research chemical with Ref: 10-F661131, available in 1g quantities . Its synthesis and applications remain underreported in peer-reviewed literature, necessitating comparisons with structurally or functionally related compounds.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVSAODVABXUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine typically involves the reaction of 2,5-dimethoxybenzyl chloride with cyclopropylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects on Bioactivity
2,5-Dimethoxy vs. Nitro Groups : The substitution of methoxy groups (electron-donating) in this compound contrasts with the nitro group (electron-withdrawing) in N-[(2-nitrophenyl)methyl]cyclopropanamine. Methoxy groups enhance lipid solubility and receptor affinity in psychedelics, while nitro groups may reduce central nervous system penetration due to increased polarity .
- Cyclopropane vs. Ethylamine Linkers: Compared to 25H-NBOH, which uses a phenethylamine backbone, the cyclopropane ring in this compound introduces steric constraints.
Commercial and Research Status
- This compound is marketed as a specialty chemical (e.g., by CymitQuimica), whereas analogs like 25H-NBOH are more frequently cited in forensic and pharmacological studies .
- Derivatives with thiazole or acetamide moieties (e.g., compounds in and ) are typically used in medicinal chemistry but lack reported psychedelic activity .
Biological Activity
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula CHNO and a molecular weight of 207.27 g/mol. Its structure includes a cyclopropane ring and a dimethoxy-substituted benzylamine moiety, which contribute to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
This compound interacts with various molecular targets, including receptors and enzymes. The compound is particularly noted for its selectivity towards serotonin receptors, especially the 5-HT receptor. It has been shown to preferentially activate Gq signaling pathways over β-arrestin recruitment, which is significant in the context of antipsychotic drug development .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Functional Selectivity at 5-HT Receptor :
- Antipsychotic-Like Activity :
- Neuroplasticity Gene Expression :
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds to highlight its unique characteristics:
| Compound | Key Features |
|---|---|
| N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine | Similar structure but different substitution pattern; varied activity. |
| Cyclopropylamine | Lacks the benzylamine moiety; distinct reactivity and applications. |
| 2,5-Dimethoxybenzylamine | No cyclopropane ring; different chemical properties and biological activities. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine, and how do reaction conditions influence yield and purity?
- Methodology : A common approach involves reductive amination between 2,5-dimethoxybenzaldehyde and cyclopropanamine, using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Optimization of pH (6–7), temperature (25–40°C), and stoichiometric ratios (1:1.2 aldehyde:amine) is critical for yield (typically 60–75%) .
- Purity Control : Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity. LC-MS or NMR (1H, 13C) confirms structural integrity .
Q. How can researchers validate the structural configuration of this compound using spectroscopic techniques?
- NMR Analysis :
- 1H NMR : Key signals include aromatic protons (δ 6.5–7.0 ppm, split for 2,5-substitution), methoxy groups (δ ~3.7 ppm), cyclopropane CH2 (δ 0.8–1.2 ppm), and methylene bridge (δ 3.3–3.5 ppm).
- 13C NMR : Cyclopropane carbons (δ 6–10 ppm), methoxy carbons (δ 55–56 ppm), and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 222.1, with fragmentation peaks at m/z 151 (loss of cyclopropanamine) and 121 (demethylation) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound, and how do they align with experimental data?
- In Silico Modeling :
- LogP : Predicted ~2.1 (Schrödinger QikProp), indicating moderate lipophilicity.
- Metabolic Stability : CYP450 isoform screening (e.g., CYP2D6, CYP3A4) via docking simulations (AutoDock Vina) suggests potential N-demethylation and O-demethylation pathways .
- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify metabolic half-life (t1/2). Discrepancies may arise from solvent effects or protein binding .
Q. How do structural modifications (e.g., halogenation, alkylation) of the 2,5-dimethoxyphenyl group affect receptor binding affinity in neuropharmacological studies?
- SAR Insights :
- Halogenation : Adding iodine at the 4-position (as in ’s analog) increases steric bulk, potentially enhancing serotonin receptor (5-HT2A) binding but reducing blood-brain barrier permeability.
- Alkylation : Methylation of the cyclopropane ring (e.g., N-methylation) may alter conformational flexibility, impacting agonist/antagonist profiles .
Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be resolved?
- Common Impurities :
| Impurity | Source | Detection Method |
|---|---|---|
| Unreacted aldehyde | Incomplete reduction | GC-MS (derivatization) |
| N-Oxide byproducts | Oxidative side reactions | HPLC-UV (254 nm) |
| Dimerization products | Aldol condensation | LC-HRMS (Orbitrap) |
- Mitigation : Use scavengers (e.g., dimethylamine for aldehyde trapping) and inert atmosphere during synthesis. Gradient elution in HPLC improves separation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Potential Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times.
- Sample Purity : Impurities >5% may skew EC50/IC50 values.
- Resolution :
- Standardize protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).
- Cross-validate using orthogonal assays (e.g., calcium flux vs. cAMP accumulation) .
Tables for Key Data
Table 1 : Comparative Physicochemical Properties
| Property | Predicted (In Silico) | Experimental (PubChem) |
|---|---|---|
| Molecular Weight | 221.3 g/mol | 221.3 g/mol |
| LogP | 2.1 | 2.0–2.3 |
| Water Solubility | ~1.2 mg/mL | 0.9 mg/mL |
| pKa (amine) | 9.8 | 9.5–10.0 |
| Source: |
Table 2 : Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| pH 6, 25°C | 60 | 90 |
| pH 7, 40°C | 75 | 95 |
| pH 7.5, 50°C | 50 | 85 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
